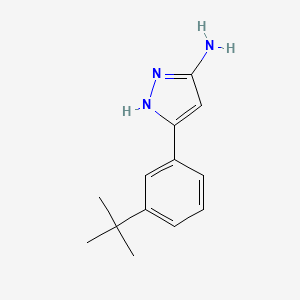

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine

Description

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a tert-butyl-substituted phenyl group at position 5 of the pyrazole core.

Properties

IUPAC Name |

5-(3-tert-butylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)10-6-4-5-9(7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHARHXVVYGYKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-tert-butylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction proceeds through cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed:

Oxidation: Tert-butyl alcohol derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding studies. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its pyrazole core is a common motif in many drugs, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The tert-butyl group and the pyrazole ring play crucial roles in its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of pyrazole-3-amine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrazole-3-amine Derivatives

Key Observations :

- Lipophilicity : The tert-butyl group increases logP values, favoring membrane permeability .

- Electronic Effects : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups modulate reactivity and binding interactions .

- Steric Effects : Bulky tert-butyl groups may hinder binding to flat enzymatic pockets but improve selectivity .

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) may reduce reaction efficiency due to steric clashes during cyclization .

Biological Activity

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention in various fields of biological research and medicinal chemistry due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine is C13H18N2, with a molecular weight of approximately 218.30 g/mol. The compound features a pyrazole ring (a five-membered ring containing two nitrogen atoms) attached to a tert-butyl-substituted phenyl group . This configuration allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.

The biological activity of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine primarily involves its role as a ligand in enzyme interaction studies and receptor binding assays. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The tert-butyl group and the pyrazole ring contribute significantly to its binding affinity and specificity for target enzymes.

- Receptor Modulation : It may also modulate receptor functions, leading to alterations in cellular responses. This activity is crucial for its potential therapeutic applications in treating diseases where receptor signaling is disrupted.

Medicinal Chemistry

5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its structural motif is common among various bioactive compounds, allowing for modifications that can enhance its therapeutic efficacy. The compound's ability to undergo diverse chemical reactions makes it suitable for synthesizing derivatives with improved biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

Comparative Analysis

To better understand the unique properties of 5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-tert-Butylphenol | Lacks the pyrazole ring; contains only a phenolic structure | Limited bioactivity compared to pyrazoles |

| 2,4,6-Tri-tert-butylphenol | Contains multiple tert-butyl groups | Different steric properties affecting activity |

| 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone | Features a trifluoroethanone group | Varies significantly in reactivity and applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.